2-Phenylthiophene
Overview
Description
2-Phenylthiophene is an organic compound with the molecular formula C10H8S. It is a derivative of thiophene, where a phenyl group is attached to the second carbon of the thiophene ring. Thiophene itself is a five-membered heteroaromatic compound containing a sulfur atom. This compound is known for its aromatic properties and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylthiophene can be achieved through several methods. One common method involves the Suzuki cross-coupling reaction, where a phenylboronic acid reacts with 2-bromothiophene in the presence of a palladium catalyst and a base . Another method is the Friedel-Crafts acylation, where thiophene undergoes acylation with benzoyl chloride followed by reduction .
Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki coupling reactions due to their efficiency and high yield. The reaction conditions typically include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Chemical Reactions Analysis
Types of Reactions: 2-Phenylthiophene undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the thiophene ring, it readily undergoes electrophilic substitution reactions.
Nucleophilic Substitution: Although less common, nucleophilic substitution can occur, especially in the presence of strong nucleophiles.
Oxidation and Reduction: this compound can be oxidized to form sulfoxides and sulfones.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as bromine, nitric acid, and sulfuric acid are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Electrophilic Substitution: Products include brominated, nitrated, and sulfonated derivatives of this compound.
Oxidation: Products include this compound sulfoxide and this compound sulfone.
Reduction: Products include dihydro-2-phenylthiophene.
Scientific Research Applications
2-Phenylthiophene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Phenylthiophene and its derivatives varies depending on the specific application:
Biological Activity: In medicinal chemistry, this compound derivatives interact with various molecular targets, including enzymes and receptors.
Material Science: In organic electronics, this compound derivatives function as semiconductors by facilitating the movement of electrons through their conjugated systems.
Comparison with Similar Compounds
Thiophene: The parent compound, which lacks the phenyl group.
2-Methylthiophene: A derivative with a methyl group instead of a phenyl group.
2-Butylthiophene: A derivative with a butyl group.
Comparison: 2-Phenylthiophene is unique due to the presence of the phenyl group, which enhances its aromaticity and stability compared to other thiophene derivatives. This makes it more suitable for applications in organic electronics and medicinal chemistry .
Properties
IUPAC Name |
2-phenylthiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8S/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRGDKFLFAYRBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00876227 | |
Record name | 2-PHENYLTHIOPHENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00876227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
825-55-8, 56842-14-9 | |
Record name | 2-Phenylthiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=825-55-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiophene, 2-phenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000825558 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiophene, phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056842149 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-PHENYLTHIOPHENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00876227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Phenylthiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Phenylthiophene?
A1: this compound has the molecular formula C10H8S and a molecular weight of 160.24 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize this compound?
A2: this compound can be characterized using various spectroscopic techniques, including:
- Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule by analyzing their characteristic vibrational frequencies. []
- UV-Vis Spectroscopy: Analyzes the absorption and transmission of ultraviolet-visible light, providing information about electronic transitions and conjugation within the molecule. [, , ]
- Mass Spectrometry (MS): Determines the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation patterns of the molecule. [, ]
- Raman Spectroscopy: Provides complementary information to IR spectroscopy, particularly useful for studying conjugated systems. []
Q3: What kind of liquid crystalline phases are observed in amphiphilic molecules incorporating this compound?
A3: Amphiphilic molecules based on this compound can exhibit various liquid crystalline phases depending on factors like the length and number of alkyl chains, terminal groups, and presence of solvents. Observed phases include:
- Smectic A phases: Characterized by layered structures with molecules arranged perpendicular to the layers, typically observed in derivatives with a single alkyl chain and sodium carboxylate terminal group. [, ]
- Hexagonal columnar phases: Observed in derivatives with two adjacent alkyl chains attached to the thiophene ring and sodium carboxylate terminal group. These phases exhibit columns of molecules arranged in a hexagonal lattice. []
- Columnar phases induced by water: Some derivatives with two long alkyl chains attached in specific positions to the thiophene ring exhibit columnar phases only in the presence of water. []
Q4: What is the role of this compound in palladium-catalyzed cross-coupling reactions?
A5: this compound can act as a substrate in palladium-catalyzed oxidative cross-coupling reactions with arylboron compounds. Kinetic studies suggest that the reaction likely proceeds through a mechanism involving the formation of a complex between palladium, the thiophene, and the arylboron reagent. []
Q5: How is computational chemistry used to study this compound and its derivatives?
A5: Computational chemistry plays a significant role in understanding this compound and its derivatives through various applications:
- Molecular Orbital Calculations: Used to study electronic properties like HOMO-LUMO gaps, electron densities, and absorption spectra. This helps understand their reactivity, stability, and potential applications in areas like organic electronics and photovoltaics. [, , ]
- Mechanism Exploration: Computational methods help explore the mechanisms of reactions involving this compound, such as photochemical isomerization. []
- Drug Design: In the context of COVID-19, computational modeling has been crucial in designing inhibitors for the SARS-CoV-2 papain-like protease (PLpro) using this compound as a scaffold. Molecular docking and dynamics simulations help understand the binding mode and interactions of these inhibitors with the protease. [, ]
Q6: How do substituents on this compound impact its photophysical properties?
A7: Substituents can significantly influence the photophysical properties of this compound derivatives. For example, in a study of dithiazolyl-azaindole derivatives, the presence of intramolecular hydrogen bonding due to the thiazole substituents was found to stabilize a photoreactive conformation, leading to enhanced photochromism. []
Q7: How does the structure of the π-bridge in push-pull this compound derivatives affect their intramolecular charge transfer?
A8: The structure of the π-bridge connecting the electron-donating and electron-withdrawing groups in push-pull this compound derivatives significantly impacts the efficiency of intramolecular charge transfer, influencing their optical and electronic properties. []
Q8: How do structural modifications of this compound affect its inhibitory potency against SARS-CoV-2 PLpro?
A9: Researchers have explored modifications to the this compound scaffold to improve its potency against SARS-CoV-2 PLpro. Introducing substituents that enhance binding affinity to the protease's active site and exploiting binding cooperativity through interactions with multiple binding pockets on the enzyme's surface have resulted in compounds with nanomolar inhibitory potency. [, ]
Q9: What analytical techniques are used to study the composition of complex mixtures containing alkylated 2-Phenylthiophenes?
A10: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique used to separate, identify, and quantify individual alkylated 2-Phenylthiophenes within complex mixtures. [] This technique is particularly useful for analyzing pyrolysis products of kerogen, which can contain a variety of substituted thiophenes. []
Q10: How do the photocatalytic degradation rates of this compound and its derivatives compare to thiophene?
A11: The photocatalytic degradation rates of this compound and its derivatives can vary depending on the specific substituents present. Studies have shown that the position and nature of substituents on the thiophene ring can influence the electronic properties and, consequently, the photocatalytic degradation rates. [] Comparing the degradation rates to thiophene provides insights into the influence of the phenyl substituent and other functional groups on the degradation process.
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